N-Methylacrylamid

Übersicht

Beschreibung

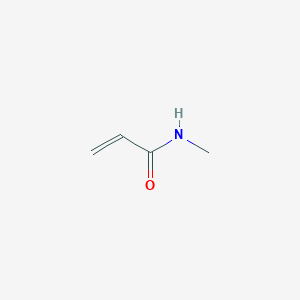

N-Methylacrylamide is an organic compound with the chemical formula C_4H_7NO. It is a colorless liquid with a pungent odor and is miscible with water. This compound is commonly used as a monomer in the synthesis of polymers, resins, and coatings . Its structure consists of an acrylamide backbone with a methyl group attached to the nitrogen atom, making it a versatile building block in various chemical reactions.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Target of Action

N-Methylacrylamide (NMA) is primarily used as a monomer in the synthesis of various polymers . It is often used in the production of polyacrylamides, which have applications in areas such as binders for nonwoven fabrics, protective coatings, latex paints, and adhesives .

Mode of Action

The mode of action of N-Methylacrylamide primarily involves its polymerization to form polyacrylamides. This process is often catalyzed by group transfer polymerization (GTP), a method that allows for the synthesis of a wide range of polymers with controlled molecular weights . The polymerization of N-Methylacrylamide can be initiated by heating the reaction mixture, which then self-propagates throughout the reaction vessel .

Biochemical Pathways

The formation of N-Methylacrylamide can occur through several biochemical pathways. One such pathway involves the reaction of asparagine with sugars, leading to the formation of acrylamide, which can then react with methylamine to form N-Methylacrylamide . Another pathway involves the formation of acrylic acid from different sources, which can then interact with ammonia to produce acrylamide . This acrylamide can subsequently react with methylamine to form N-Methylacrylamide .

Result of Action

The primary result of the action of N-Methylacrylamide is the formation of polyacrylamides. These polymers exhibit thermoresponsive properties, meaning their behavior changes in response to temperature . This makes them useful in a variety of applications, including the production of protective coatings, adhesives, and binders for nonwoven fabrics .

Action Environment

The action of N-Methylacrylamide, particularly its polymerization, can be influenced by various environmental factors. For instance, the temperature at which the polymerization reaction is initiated can affect the rate of polymerization and the properties of the resulting polymer . Additionally, the solvent used in the reaction can also influence the polymerization process .

Biochemische Analyse

Biochemical Properties

N-Methylacrylamide has been found to interact with a variety of enzymes, proteins, and other biomolecules . These interactions are often complex and can involve multiple steps, including binding, catalysis, and product release .

Cellular Effects

The effects of N-Methylacrylamide on cells and cellular processes are diverse and can vary depending on the specific cell type and the concentration of the compound . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-Methylacrylamide involves its interactions with various biomolecules, including enzymes and proteins . These interactions can lead to changes in gene expression, enzyme activation or inhibition, and other effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Methylacrylamide can change over time . This can include changes in the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of N-Methylacrylamide can vary with different dosages in animal models . This can include threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

N-Methylacrylamide is involved in various metabolic pathways, where it can interact with enzymes and cofactors . This can lead to changes in metabolic flux or metabolite levels .

Transport and Distribution

N-Methylacrylamide can be transported and distributed within cells and tissues . This can involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of N-Methylacrylamide can affect its activity or function . This can involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Methylacrylamide can be synthesized through the reaction of acrylonitrile with methylamine. The process involves the formation of an imine intermediate, which is subsequently hydrolyzed to yield N-Methylacrylamide . The reaction conditions typically include:

Temperature: 60-80°C

Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.

Solvent: Common solvents include water or organic solvents like ethanol.

Industrial Production Methods: In industrial settings, N-Methylacrylamide is produced using continuous flow reactors to ensure high yield and purity. The process involves:

Reactants: Acrylonitrile and methylamine.

Catalysts: Acidic catalysts such as sulfuric acid or basic catalysts like sodium hydroxide.

Reaction Conditions: Elevated temperatures (60-80°C) and pressures to optimize the reaction rate and yield.

Analyse Chemischer Reaktionen

Types of Reactions: N-Methylacrylamide undergoes various chemical reactions, including:

Polymerization: It can polymerize to form poly(N-Methylacrylamide), which is used in hydrogels and other polymeric materials.

Substitution Reactions: The methyl group on the nitrogen can be substituted with other functional groups under appropriate conditions.

Addition Reactions: Nucleophiles such as alcohols, amines, or thiols can add across the activated vinyl group, forming mono- and disubstituted products.

Common Reagents and Conditions:

Polymerization: Initiators like ammonium persulfate or UV light are used to initiate the polymerization process.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Addition: Nucleophiles like alcohols, amines, or thiols are commonly used in addition reactions.

Major Products Formed:

Poly(N-Methylacrylamide): Used in hydrogels and other polymeric materials.

Substituted Acrylamides: Formed through substitution reactions with various functional groups.

Addition Products: Formed through the addition of nucleophiles across the vinyl group.

Vergleich Mit ähnlichen Verbindungen

N-Methylacrylamide can be compared with other similar compounds such as:

Acrylamide: Similar in structure but lacks the methyl group on the nitrogen.

N-Isobutylacrylamide: Contains an isobutyl group instead of a methyl group.

N-Hydroxyethylacrylamide: Contains a hydroxyethyl group, making it more hydrophilic and suitable for different applications.

Uniqueness: N-Methylacrylamide’s unique structure, with a methyl group attached to the nitrogen, provides distinct reactivity and properties compared to other acrylamides. This makes it particularly useful in the synthesis of specific polymers and hydrogels .

Biologische Aktivität

N-Methylacrylamide (NMA) is an organic compound with the molecular formula and a molecular weight of approximately 99.1311 g/mol. It is classified as an α, β-unsaturated carbonyl compound, characterized by its double bond and carbonyl group, which contribute to its reactivity in various chemical processes, particularly in polymerization reactions and Michael-type additions. This article explores the biological activity of N-Methylacrylamide, including its synthesis, interactions with biological systems, and implications for health.

Chemical Structure and Properties

N-Methylacrylamide features a methyl group attached to the nitrogen atom of the acrylamide functional group, enhancing its solubility and altering its interaction with biological systems. Its unique structure differentiates it from other acrylamides, influencing its reactivity profile and applications in both industrial and research settings.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Acrylamide | CHNO | Basic acrylamide structure without methyl substitution |

| N,N-Dimethylacrylamide | C₄H₇N | Contains two methyl groups on nitrogen |

| N-Methylolacrylamide | C₄H₉NO₂ | Hydroxymethyl derivative of acrylamide |

| n-Allyl-n-methylacrylamide | C₅H₉NO | Contains an allyl group enhancing reactivity |

| N-Methylacrylamide | C₄H₇NO | Methyl substitution on nitrogen enhances solubility |

Cytotoxicity and Cell Viability

Research has indicated that N-Methylacrylamide exhibits cytotoxic effects on various cell lines. A study evaluated the cytotoxicity of NMA through MTT assays, which measure cell viability based on mitochondrial activity. The results showed that at higher concentrations (≥1000 µg/mL), significant decreases in cell viability were observed, indicating potential toxic effects on cellular functions .

Interaction with Biological Molecules

N-Methylacrylamide's electrophilic nature allows it to react with nucleophilic sites on proteins and nucleic acids, potentially leading to modifications that can disrupt normal biological functions. This interaction has raised concerns regarding its role as a toxicant in food processing, particularly in cooked meats where it may form during thermal processing .

Case Studies

- Toxicological Assessments : Various studies have assessed the toxicological profile of N-Methylacrylamide. In one study, mice were administered doses ranging from 0 to 100 mg/kg, revealing neurological symptoms such as ataxia and peripheral neuropathy at higher doses. Histopathological examinations indicated damage to nerve tissues at elevated exposure levels .

- Food Safety Concerns : The presence of N-Methylacrylamide in thermally processed foods has been documented, raising public health concerns. Its formation during cooking processes is linked to the Maillard reaction, which is essential for flavor development but also leads to the generation of potentially harmful compounds .

Research Findings

- Polymerization Studies : N-Methylacrylamide is often used in polymer chemistry due to its ability to undergo radical polymerization. Research has shown that polymers derived from NMA exhibit unique properties that can be tailored for specific applications in drug delivery and tissue engineering .

- Environmental Impact : Studies have indicated that N-Methylacrylamide can persist in the environment due to its stable chemical structure. Its potential bioaccumulation raises concerns regarding long-term exposure effects on ecosystems .

Eigenschaften

IUPAC Name |

N-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-3-4(6)5-2/h3H,1H2,2H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHQUSNPXDGUHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25722-14-9 | |

| Record name | Poly(N-methylacrylamide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25722-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9041449 | |

| Record name | N-Methylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187-59-3 | |

| Record name | Methylacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenamide, N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6728C288M3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic data for N-Methylacrylamide?

A1: N-Methylacrylamide (NMAAm) has the molecular formula C4H7NO and a molecular weight of 85.11 g/mol. Key spectroscopic data include characteristic peaks in the infrared spectrum indicative of the amide group, with a strong carbonyl (C=O) stretching vibration around 1660 cm−1. []

Q2: How does the structure of N-Methylacrylamide relate to its tendency to undergo hydrogen bonding?

A2: N-Methylacrylamide contains both a carbonyl group (C=O) and an N-H group, making it capable of acting as both a hydrogen bond acceptor and donor. This ability to participate in hydrogen bonding significantly influences its solubility in polar solvents like water. []

Q3: What is the role of hydrogen bonding in the thermoresponsive behavior of polymers containing N-Methylacrylamide units?

A3: The thermoresponsive nature of polymers like poly(N-methylacrylamide) stems from the temperature-dependent hydrogen bonding with water. At lower temperatures, hydrogen bonds between the polymer and water molecules dominate, rendering the polymer soluble. As the temperature rises, these hydrogen bonds weaken, leading to increased hydrophobic interactions between polymer chains, ultimately resulting in a phase transition and decreased solubility. []

Q4: How does the stereochemistry of the polymer chain in poly(N-methylacrylamide) impact its properties?

A4: Research indicates that the stereospecificity of the radical polymerization of N-methylacrylamide can be influenced by the N-substituents. For instance, polymerization of N-methylacrylamide yields atactic polymers, while incorporating a phenyl group (N-methyl-N-phenylacrylamide) leads to syndiotactic polymers, showcasing how subtle structural modifications can significantly alter the polymer's tacticity and subsequently, its physical properties. []

Q5: How do solvents impact the radical copolymerization behavior of N-Methylacrylamide with other monomers?

A5: The choice of solvent can significantly impact the radical copolymerization of N-Methylacrylamide with monomers like methyl methacrylate (MMA). Studies have shown that solvents influencing the self-association of N-Methylacrylamide through hydrogen-bonding (e.g., benzene, dioxane) lead to higher reactivity ratios (r1), affecting the copolymer composition and properties. []

Q6: What are the applications of N-Methylacrylamide in materials science?

A6: N-Methylacrylamide is a valuable monomer for synthesizing hydrogels with potential applications in drug delivery systems. Its ability to form hydrophilic polymers, combined with its potential to be crosslinked, makes it suitable for creating hydrogels with tunable properties. []

Q7: How does N-Methylacrylamide compare to N,N-Dimethylacrylamide in terms of its polymerization kinetics?

A7: Computational chemistry studies using density functional theory have been employed to compare the propagation kinetics of N-Methylacrylamide and N,N-Dimethylacrylamide during free radical polymerization. These studies suggest that the propagation rate constant for N-Methylacrylamide is lower than that of N,N-Dimethylacrylamide, highlighting the influence of steric effects and hydrogen bonding on polymerization behavior. []

Q8: Has N-Methylacrylamide been explored in the context of green chemistry approaches to polymer synthesis?

A8: Yes, N-Methylacrylamide has been successfully used in the green synthesis of graft copolymers based on starch. This solid-phase polymerization technique offers a less hazardous and more environmentally friendly approach to preparing these materials. []

Q9: What are the potential neurotoxic effects of N-Methylacrylamide?

A9: Studies in rats have shown that N-Methylacrylamide can induce peripheral neuropathy, albeit at higher doses compared to acrylamide. Interestingly, exposure to N-Methylacrylamide appears to increase susceptibility to acrylamide-induced neuropathy. [, ]

Q10: How can the toxicity of N-Methylacrylamide be assessed in vitro?

A10: In vitro studies using rat dorsal root ganglia (DRG) cultures have been employed to evaluate the neurotoxic potential of N-Methylacrylamide and related compounds. Morphological changes and alterations in enzyme activity serve as indicators of toxicity in these models. []

Q11: What is known about the metabolism of N-Methylacrylamide in the body?

A11: Research suggests that N-Methylacrylamide, similar to other electrophilic agents, can be metabolized in the body to form mercapturates. These mercapturate conjugates can be detected in urine and serve as potential biomarkers of exposure. []

Q12: Are there specific regulations or guidelines in place for handling N-Methylacrylamide?

A12: While specific regulations might vary depending on the geographical location and intended use, N-Methylacrylamide, as an acrylamide derivative, falls under the category of potentially hazardous substances. Therefore, handling and disposal should be performed following established safety guidelines for chemicals. Always consult relevant safety data sheets before handling this compound.

Q13: Can N-Methylacrylamide be used for oligonucleotide immobilization?

A13: Yes, polymers incorporating N-Methylacrylamide, specifically poly[N-(2,2 dimethoxyethyl)-N-methyl acrylamide], have been explored for immobilizing oligonucleotides. The acetal functionalities within the polymer can be converted to aldehyde groups, enabling covalent linkage to oligonucleotides, a strategy potentially useful in biosensing and biomaterial applications. []

Q14: What are some alternatives to N-Methylacrylamide in polymer synthesis?

A14: Depending on the desired application, several alternatives to N-Methylacrylamide can be considered in polymer synthesis. These include:

- N,N-Dimethylacrylamide: Offers potentially faster polymerization kinetics and altered polymer properties. []

- N-Vinylpyrrolidone: Provides enhanced hydrophilicity and biocompatibility, making it suitable for biomedical applications. []

Q15: What future directions exist for research on N-Methylacrylamide?

A15: Research on N-Methylacrylamide and its derivatives continues to expand, with potential future directions including:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.